

Alk5-IN-6: A Technical Guide to Target Specificity

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Compound of Interest

Compound Name: Alk5-IN-6
Cat. No.: B12414123

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Introduction

Alk5-IN-6 is a potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta type I receptor (TGF- β RI). As a key signaling node in the TGF- β pathway, ALK5 plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF- β /ALK5 signaling axis is implicated in a range of pathologies, most notably in fibrosis and cancer progression. This technical guide provides an in-depth overview of the target specificity of **Alk5-IN-6**, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Target Profile of Alk5-IN-6

Alk5-IN-6 has been identified as a potent inhibitor of ALK5.^{[1][2][3][4]} Information regarding its broader kinase selectivity profile is primarily detailed within patent literature, specifically WO2021129621A1. While a comprehensive public kinase panel screening data with explicit IC₅₀ values for a wide array of kinases is not readily available in published literature, the patent documentation asserts its potency and implies a degree of selectivity for ALK5.

For the purpose of this guide, we will present a representative table structure that should be populated with specific data from primary sources, such as the aforementioned patent or other

forthcoming publications, for a complete understanding of the inhibitor's specificity.

Table 1: In Vitro Inhibitory Activity of **Alk5-IN-6** Against a Panel of Protein Kinases

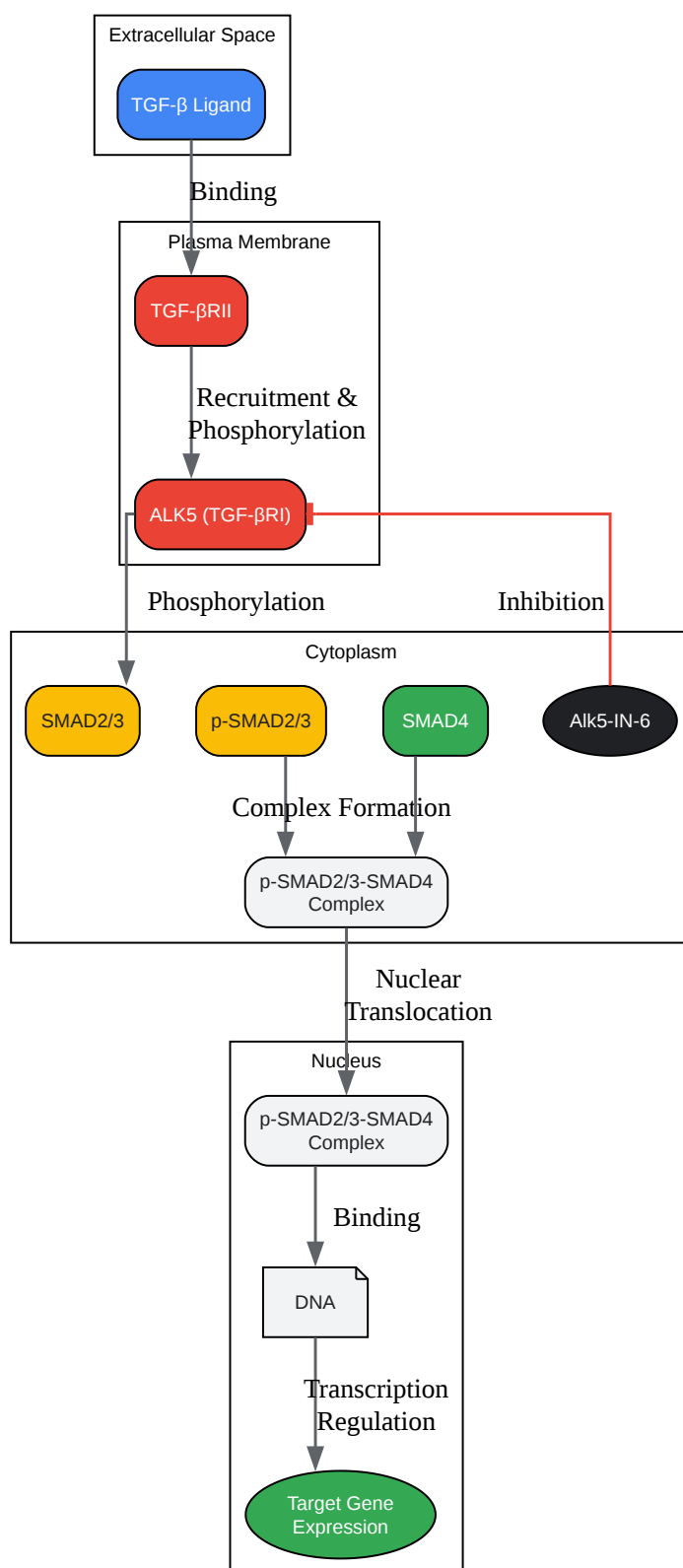
Kinase Target	IC50 (nM)	Assay Type	Reference
ALK5 (TGF- β RI)	Data not publicly available	Biochemical	WO2021129621A1
ALK1 (ACVRL1)	Data not publicly available	Biochemical	-
ALK2 (ACVR1)	Data not publicly available	Biochemical	-
ALK3 (BMPRI1A)	Data not publicly available	Biochemical	-
ALK4 (ACVR1B)	Data not publicly available	Biochemical	-
ALK6 (BMPRI1B)	Data not publicly available	Biochemical	-
p38 α (MAPK14)	Data not publicly available	Biochemical	-
VEGFR2 (KDR)	Data not publicly available	Biochemical	-
... (additional kinases)	Data not publicly available	Biochemical	-

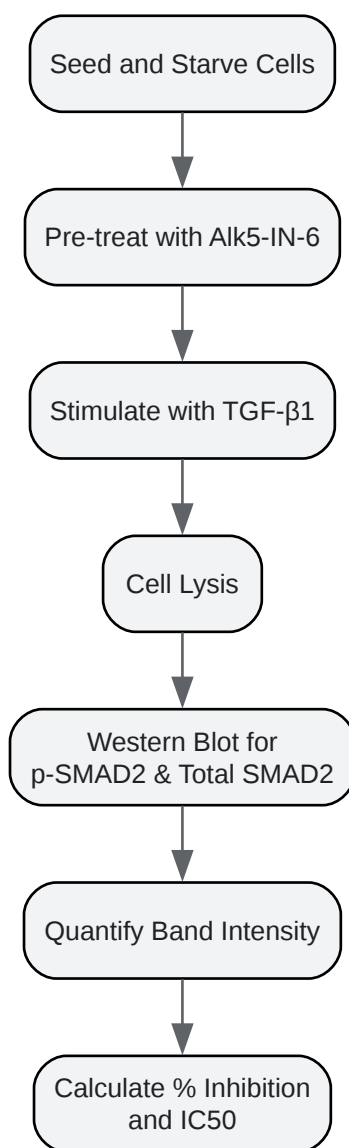
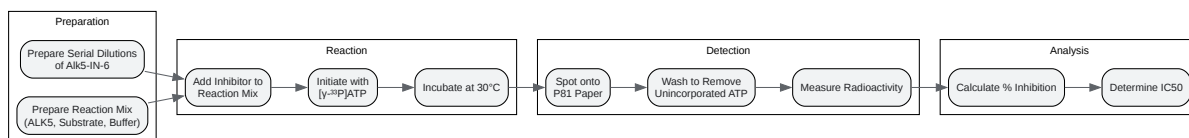
Table 2: Cellular Activity of **Alk5-IN-6** in TGF- β Pathway Inhibition

Cell Line	Cellular Endpoint	IC50 (nM)	Assay Type	Reference
e.g., A549	p-SMAD2 Inhibition	Data not publicly available	Western Blot / In-Cell ELISA	-
e.g., HepG2	TGF- β induced reporter gene expression	Data not publicly available	Luciferase Reporter Assay	-
... (additional cell lines)	... (additional endpoints)	Data not publicly available	-	-

Signaling Pathway

Alk5-IN-6 exerts its effect by inhibiting the kinase activity of ALK5 within the canonical TGF- β signaling pathway. The binding of TGF- β ligand to the type II receptor (TGF- β RII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.





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